1-Amino-3-(3,4-dimethylphenyl)propan-2-ol
Description
Significance of Amino Alcohol Scaffolds in Chemical and Biological Sciences
The amino alcohol scaffold, particularly the 1,2-amino alcohol or β-amino alcohol motif present in the subject compound, is a privileged structure in chemistry and biology. nih.gov These frameworks are prevalent in a vast array of pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn Their importance stems from several key features. The presence of both an amino and a hydroxyl group allows for hydrogen bonding, making them effective in binding to biological targets. Furthermore, the vicinal (adjacent) stereocenters in chiral amino alcohols are crucial for defining the three-dimensional shape required for specific biological activities. acs.org
In the field of asymmetric synthesis, chiral β-amino alcohols are indispensable. They serve as valuable chiral building blocks and are frequently employed as chiral ligands or organocatalysts to control the stereochemical outcome of chemical reactions. westlake.edu.cnrsc.org The development of new optically active organocatalysts, including β-amino alcohols, has drawn considerable interest as they offer eco-friendly and efficient alternatives to metal-based catalysts. rsc.org The ability of these molecules to facilitate the creation of other chiral compounds makes them foundational tools in drug discovery and the synthesis of complex organic molecules. nbinno.com
Overview of Research Trajectories for 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol
Direct and extensive research focused exclusively on this compound is limited in peer-reviewed literature. However, its structure as a substituted β-amino alcohol allows for an informed overview of its potential research value and applications as a synthetic intermediate.
The compound's primary value in academic research would likely be as a chiral building block. Following established synthetic methodologies, it could be synthesized and then used to construct more complex molecules. For instance, the primary amine and secondary alcohol are versatile functional groups that can participate in a wide range of chemical transformations. Research could be directed toward its use in the synthesis of novel ligands for asymmetric catalysis or as a precursor for developing new biologically active agents. The 3,4-dimethylphenyl group provides a lipophilic aromatic moiety that could be explored for its interaction with biological receptors.
Synthetic routes to access this compound would likely follow established protocols for β-amino alcohol synthesis, such as the regioselective ring-opening of a corresponding epoxide (e.g., 2-(3,4-dimethylbenzyl)oxirane) with an amine source. diva-portal.orgnih.gov
| Property | Value |
|---|---|
| Molecular Formula | C11H17NO |
| Molar Mass | 179.26 g/mol |
| Structural Class | β-Amino Alcohol |
Contemporary Challenges and Future Directions in the Study of Similar Compounds
The synthesis of chiral β-amino alcohols like this compound presents several ongoing challenges for organic chemists. A primary hurdle is achieving high levels of both chemoselectivity and stereoselectivity, especially when creating adjacent chiral centers. westlake.edu.cnnih.gov Traditional synthetic methods often require multi-step processes or specific substrates, which can elevate costs and limit their widespread use. westlake.edu.cn For example, the ring-opening of epoxides can suffer from poor regioselectivity, while other methods may have their own substrate limitations. diva-portal.org
To address these difficulties, significant research is focused on developing novel catalytic strategies. A promising future direction is the use of advanced catalytic systems, such as the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, which provides a modular and efficient pathway to diverse β-amino alcohols. acs.orgorganic-chemistry.org This method utilizes a radical-polar crossover strategy to construct the desired framework from readily available chemicals. westlake.edu.cnacs.org
Other future directions include:
Biocatalysis: The use of engineered enzymes, such as amine dehydrogenases (AmDHs), offers a green and highly selective route for the asymmetric reductive amination of ketones to produce chiral amino alcohols. nih.govfrontiersin.org This approach is advantageous due to its use of inexpensive ammonia, mild reaction conditions, and the generation of water as the main byproduct. frontiersin.org
Radical C-H Functionalization: Innovative methods involving the direct, enantioselective amination of C-H bonds using radical relay mechanisms are being developed. nih.gov This strategy bypasses the need for pre-functionalized starting materials, streamlining the synthesis of these important motifs. nih.gov
Diversity-Oriented Synthesis: Efficient routes are being explored to convert a limited set of simple amino alcohols into a diverse array of chiral fragments like oxazolidinones, lactams, and morpholinones. nih.gov This approach accelerates the discovery of new molecular scaffolds for various applications, including fragment-based drug discovery. nih.gov
The continued development of these efficient and stereoselective synthetic methods will be crucial for unlocking the full potential of the vast chemical space occupied by amino alcohol compounds.
Structure
3D Structure
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-amino-3-(3,4-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-8-3-4-10(5-9(8)2)6-11(13)7-12/h3-5,11,13H,6-7,12H2,1-2H3 |
InChI Key |
OWNBTCXXIRYCCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(CN)O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Amino 3 3,4 Dimethylphenyl Propan 2 Ol and Its Stereoisomers
Convergent and Divergent Synthetic Routes to 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol
The synthesis of this compound typically originates from readily available precursors derived from 3,4-dimethylbenzene. Key starting materials often include 3,4-dimethylbenzaldehyde, 1,2-dimethyl-4-(oxiran-2-ylmethyl)benzene, or a corresponding α-haloketone.
One common strategy involves a multi-step sequence starting from a ketone or aldehyde. For instance, an α-bromoketone, 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one, can serve as a versatile precursor. This intermediate can undergo nucleophilic substitution with an amine source, followed by reduction of the carbonyl group to furnish the desired amino alcohol. Alternatively, a Mannich-type reaction involving 3,4-dimethylacetophenone, formaldehyde (B43269), and a suitable amine can provide a β-amino ketone, which is then stereoselectively reduced.
Another powerful approach begins with the ring-opening of a chiral epoxide. Chiral propylene oxide can be reacted with trifluoroacetamide in the presence of a base, followed by hydrolysis, to yield chiral 1-amino-2-propanol. google.com A similar strategy can be envisioned where a custom-synthesized epoxide, 2-(3,4-dimethylbenzyl)oxirane, is opened by an amine nucleophile or an azide followed by reduction. The regioselectivity of the epoxide opening is a critical factor in this approach.
The following table outlines potential precursors and the key reactions in their conversion to the target molecule.
Table 1: Key Precursors and Synthetic Transformations| Precursor | Key Reaction Cascade | Intermediate Product |
|---|---|---|
| 3,4-Dimethylbenzaldehyde | Asymmetric aldol (B89426) reaction followed by reduction | Chiral β-hydroxy aldehyde |
| 1-(3,4-Dimethylphenyl)propan-2-one | Asymmetric hydrogenation or transfer hydrogenation | Chiral 1-(3,4-Dimethylphenyl)propan-2-ol |
| 2-(3,4-Dimethylbenzyl)oxirane | Nucleophilic ring-opening with an amine source (e.g., ammonia, benzylamine) | This compound |
| 3,4-Dimethylacetophenone | Mannich reaction followed by ketone reduction | β-Amino ketone |
Modern synthetic chemistry heavily relies on catalytic methods to efficiently form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. In the context of synthesizing this compound, reductive amination is a particularly effective strategy for C-N bond formation. mdpi.comresearchgate.net This process involves the reaction of a ketone precursor, such as 1-(3,4-dimethylphenyl)propan-2-one, with an amine in the presence of a reducing agent. Catalytic hydrogenation over platinum, palladium, or nickel catalysts is often employed for this transformation. mdpi.com
Continuous-flow reaction systems have been developed for C-N bond formation, offering advantages in terms of safety, scalability, and process control. mdpi.comresearchgate.net For example, a two-step consecutive reduction can be employed, starting with the reduction of an ester to an aldehyde, followed by a reductive amination using catalytic hydrogenation. mdpi.comresearchgate.net For the reductive amination step, catalysts like 5% Pt/C have proven effective in achieving high conversion and selectivity without undesirable side reactions like dehalogenation in related substrates. mdpi.com
Enantioselective Synthesis of Chiral this compound
Controlling the absolute stereochemistry at the two adjacent chiral centers (C1 and C2) is the most critical challenge in the synthesis of this amino alcohol. Several strategies, including asymmetric catalysis, diastereoselective methods, and resolution, are employed to obtain enantiomerically pure products.
Asymmetric catalysis offers the most elegant and atom-economical route to chiral molecules. Chiral amino alcohols are themselves valuable as catalysts or ligands in a variety of asymmetric reactions. nih.govpolyu.edu.hk
Asymmetric Hydrogenation: A prominent method involves the asymmetric hydrogenation of a β-amino ketone precursor. This is typically achieved using transition metal catalysts (e.g., Ruthenium, Rhodium) complexed with chiral phosphine ligands. This approach can provide high enantioselectivity for the desired alcohol stereocenter.
Asymmetric Transfer Hydrogenation (ATH): ATH is another powerful technique that uses readily available hydrogen donors, such as isopropanol or formic acid, in place of high-pressure hydrogen gas. Chiral Ru-, Rh-, or Ir-complexes are commonly used as catalysts, providing access to optically active amino alcohols with high enantiomeric excess (ee).
Catalytic Asymmetric Aza-Pinacol Coupling: Recent advances have demonstrated the use of chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines to furnish β-amino alcohols with vicinal stereocenters. organic-chemistry.org This method proceeds through a radical-polar crossover mechanism and shows broad substrate compatibility, tolerating various functional groups. organic-chemistry.org
The table below summarizes representative catalytic systems for the synthesis of chiral β-amino alcohols.
Table 2: Asymmetric Catalytic Systems for β-Amino Alcohol Synthesis| Reaction Type | Catalyst System | Substrate Type | Typical Enantioselectivity |
|---|---|---|---|
| Asymmetric Hydrogenation | Ru(II)-chiral diphosphine | β-Amino ketone | >95% ee |
| Asymmetric Transfer Hydrogenation | [RuCl₂(arene)(chiral diamine)] | β-Amino ketone | >90% ee |
| Asymmetric Aza-Pinacol Coupling | Chiral Cr-catalyst | Aldehyde and N-sulfonyl imine | High diastereo- and enantioselectivity organic-chemistry.org |
| Copper-Catalyzed Alkynylation | Cu-catalyst with chiral ligand | Alkynyl oxetanes and amines | High asymmetric induction acs.orgresearchgate.net |
When a chiral auxiliary is used, the synthesis can be guided through diastereoselective reactions. For example, a Strecker-type reaction involving an aldehyde and a chiral amine (like (R)-phenylglycinol) can produce a mixture of diastereomers that may be separated chromatographically. nih.gov Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched amino alcohol.
Chemoenzymatic strategies leverage the high stereoselectivity of enzymes for key transformations. Carbonyl reductases, for example, can reduce β-amino ketones to the corresponding β-amino alcohols with exceptional enantioselectivity. researchgate.net A notable chemoenzymatic approach was developed for the synthesis of (S)-duloxetine, a structurally related compound, using a carbonyl reductase from Rhodosporidium toruloides. researchgate.net This strategy can be adapted for large-scale production by using co-expressed E. coli harboring both the reductase and a glucose dehydrogenase for cofactor regeneration. researchgate.net
Racemic resolution is a classical yet reliable method for separating enantiomers. This technique is often applied when a direct asymmetric synthesis is not feasible or is low-yielding. The process involves converting the racemic amino alcohol into a pair of diastereomeric salts by reacting it with a chiral resolving agent. mdpi.com
Common resolving agents for amines and amino alcohols include optically active carboxylic acids such as tartaric acid, mandelic acid, and their derivatives. researchgate.netgoogle.com The resulting diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. mdpi.com After separation, the desired enantiomer of the amino alcohol can be liberated by treatment with a base.
Another approach is kinetic resolution, where one enantiomer of the racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. Lipase-mediated resolution of related γ-azidoalcohols has been successfully employed in the synthesis of other pharmaceuticals. semanticscholar.org
Table 3: Common Resolving Agents for Amino Alcohols
| Resolving Agent | Type | Mechanism |
|---|---|---|
| (R,R)- or (S,S)-Tartaric Acid | Chiral Dicarboxylic Acid | Diastereomeric salt formation |
| (R)- or (S)-Mandelic Acid | Chiral α-Hydroxy Acid | Diastereomeric salt formation google.com |
| Di-O-acetyl- or Di-O-benzoyl-tartaric acid anhydride | Chiral Anhydride | Forms diastereomeric amides researchgate.net |
Optimization of Reaction Parameters and Process Intensification for this compound Synthesis
However, general principles for the optimization and intensification of processes for structurally similar β-amino alcohols can be discussed. These strategies are crucial in pharmaceutical manufacturing to enhance efficiency, reduce costs, improve safety, and minimize environmental impact. pharmasalmanac.compharmafeatures.com
General Strategies for Optimization of Reaction Parameters:
The synthesis of β-amino alcohols, which are key structural motifs in many active pharmaceutical ingredients (APIs), often proceeds through methods like the asymmetric reduction of β-amino ketones or the reductive amination of β-hydroxy ketones. researchgate.netnih.govfrontiersin.org The optimization of these reactions involves a systematic study of various parameters to maximize yield, chemical purity, and stereoselectivity.
Key parameters that are typically optimized include:
Catalyst System: The choice of catalyst is paramount, especially for asymmetric syntheses. This includes screening different metal precursors (e.g., Ruthenium, Rhodium, Iridium) and chiral ligands. The catalyst loading is also optimized to be as low as possible without compromising reaction efficiency.
Reducing Agent: In reductive aminations and ketone reductions, the choice of hydride source (e.g., polymethylhydrosiloxane (PMHS), sodium borohydride, or catalytic hydrogen) can significantly affect the reaction's outcome and stereoselectivity. researchgate.netnih.govorganic-chemistry.org
Solvent: The reaction solvent influences substrate solubility, catalyst stability and activity, and can impact the stereochemical course of the reaction. A range of solvents from aprotic (e.g., toluene, THF) to protic (e.g., methanol, ethanol) are often screened.
Temperature: Reaction temperature affects reaction rates and selectivity. While higher temperatures can increase the rate, they may also lead to the formation of byproducts or decomposition of the catalyst or product. Lowering the temperature can often enhance enantioselectivity.
Pressure: For reactions involving gases, such as catalytic hydrogenations, pressure is a critical parameter that can influence reaction rates and catalyst performance.
pH and Additives: The presence of acidic or basic additives can be crucial. For instance, in reductive amination, pH control is essential for the formation of the imine intermediate. Additives can also act as co-catalysts or help to stabilize intermediates. organic-chemistry.org
An example of how these parameters are presented in research for a related class of compounds is shown in the hypothetical data table below.
Hypothetical Data Table for Asymmetric Reduction Optimization
This table is for illustrative purposes only and is not based on experimental data for this compound.
| Entry | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | H₂ Pressure (bar) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | RuCl₂(PPh₃)₃ (1.0) | (S)-BINAP | Methanol | 50 | 20 | 12 | >99 | 92 |
| 2 | RuCl₂(PPh₃)₃ (1.0) | (S)-BINAP | Ethanol | 50 | 20 | 12 | 98 | 90 |
| 3 | RuCl₂(PPh₃)₃ (1.0) | (S)-BINAP | Toluene | 50 | 20 | 12 | 85 | 88 |
| 4 | RuCl₂(PPh₃)₃ (0.5) | (S)-BINAP | Methanol | 50 | 20 | 24 | 95 | 92 |
| 5 | RuCl₂(PPh₃)₃ (1.0) | (S)-BINAP | Methanol | 30 | 20 | 24 | >99 | 96 |
| 6 | RuCl₂(PPh₃)₃ (1.0) | (S)-BINAP | Methanol | 50 | 50 | 8 | >99 | 93 |
Process Intensification for Pharmaceutical Synthesis:
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. pharmafeatures.comconsensus.app In the context of synthesizing pharmaceutical intermediates like this compound, a key technology is the shift from traditional batch manufacturing to continuous flow chemistry. pharmasalmanac.combeilstein-journals.orgacs.org
Key Advantages of Flow Chemistry: pharmasalmanac.combeilstein-journals.org
Enhanced Safety: Continuous flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with highly reactive or hazardous reagents and exothermic reactions.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or millireactors allows for superior control over reaction temperature and efficient mixing, which can lead to higher yields and selectivities.
Scalability: Scaling up a flow process often involves running the reactor for a longer duration or using multiple reactors in parallel ("scaling out"), which can be more straightforward than redesigning large batch reactors.
Integration of Synthesis and Purification: Flow chemistry allows for the integration of in-line analysis, work-up, and purification steps, creating a streamlined, end-to-end manufacturing process.
Other process intensification techniques applicable to amino alcohol synthesis include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times by rapidly and efficiently heating the reaction mixture. nih.gov
Biocatalysis: The use of enzymes, such as amine dehydrogenases or transaminases, offers a green and highly selective alternative for producing chiral amines and amino alcohols. frontiersin.org These enzymatic reactions are often conducted under mild conditions in aqueous media.
The application of these advanced methodologies is critical for the sustainable and economical production of complex chiral molecules for the pharmaceutical industry.
Comprehensive Spectroscopic and Crystallographic Characterization of 1 Amino 3 3,4 Dimethylphenyl Propan 2 Ol
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules.
1H and 13C NMR Investigations of Molecular Conformation and Dynamics
¹H NMR: This technique would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol, one would expect to see distinct signals for the aromatic protons on the dimethylphenyl ring, the protons of the two methyl groups, and the protons of the propanol (B110389) backbone (CH₂, CH, and CH₂OH). The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, would help to establish the connectivity between adjacent protons. The integration of the signals would correspond to the number of protons of each type.
¹³C NMR: This analysis would reveal the number of chemically non-equivalent carbon atoms in the molecule. For the target compound, separate signals would be expected for the carbons of the dimethylphenyl ring, the two methyl carbons, and the three carbons of the propanol chain. The chemical shifts of these signals would be indicative of the electronic environment of each carbon atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
To definitively assign the ¹H and ¹³C NMR spectra and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for tracing the proton connectivity within the propanol backbone and for assigning the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It allows for the unambiguous assignment of which proton signal corresponds to which carbon signal, providing a direct link between the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for establishing long-range connectivity. For instance, it could show correlations between the benzylic protons (on the carbon adjacent to the ring) and the carbons of the aromatic ring, confirming the attachment of the propanol chain to the dimethylphenyl group.
Vibrational and Electronic Spectroscopy of this compound
Vibrational and electronic spectroscopy provide complementary information about the functional groups and electronic structure of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopic Analysis of Functional Groups
An FTIR spectrum would display absorption bands corresponding to the vibrational frequencies of the specific bonds within the molecule. Key expected absorptions for this compound would include:
O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
N-H stretch: One or two sharp to medium bands in the region of 3300-3500 cm⁻¹ for the primary amine group.
C-H stretches: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.
C=C stretches: Aromatic ring stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.
C-O stretch: A strong band in the 1000-1260 cm⁻¹ range would indicate the presence of the alcohol C-O bond.
N-H bend: A bending vibration for the primary amine would be expected around 1590-1650 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The 3,4-dimethylphenyl group is the primary chromophore in this compound. One would expect to observe absorption bands in the UV region, typically around 250-280 nm, corresponding to π → π* transitions within the aromatic ring. The substitution pattern on the benzene (B151609) ring would influence the exact wavelength and intensity of these absorptions.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₇NO), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its molecular formula.
Furthermore, by analyzing the fragmentation pattern in the mass spectrum (often obtained using techniques like electron ionization or tandem mass spectrometry), the structural components of the molecule can be identified. Common fragmentation pathways would likely involve the loss of small neutral molecules like water (H₂O) from the alcohol or the cleavage of the carbon-carbon bonds in the propanol chain. A significant fragment would be expected for the benzylic cation formed by cleavage between the first and second carbons of the propanol chain.
Without access to peer-reviewed, published experimental data for this compound, any further elaboration would be hypothetical. The scientific community relies on the availability of such data to validate the structure and properties of chemical compounds.
Computational Chemistry and Quantum Chemical Studies on 1 Amino 3 3,4 Dimethylphenyl Propan 2 Ol
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. semanticscholar.orgresearchgate.net It is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. nih.govarxiv.org For 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed understanding of its intrinsic properties. semanticscholar.org
The flexibility of the propanolamine (B44665) side chain in this compound allows it to adopt multiple spatial arrangements or conformations. Conformational analysis is the study of these different arrangements and their relative energies. By mapping the potential energy surface (PES) through systematic variation of key dihedral angles, computational methods can identify the most stable, low-energy conformers. researchgate.net
For this molecule, the crucial rotations are around the C-C, C-O, and C-N bonds of the side chain. The interactions between the amino, hydroxyl, and dimethylphenyl groups, including potential intramolecular hydrogen bonding between the -OH and -NH2 groups, will dictate the geometry of the most stable conformers. DFT calculations are used to optimize the geometry of various starting conformations to find local minima on the PES. The relative energies of these conformers determine their population distribution at a given temperature. Theoretical studies on similar amino alcohols confirm that both intermolecular and intramolecular hydrogen bonds play a significant role in stabilizing specific conformations. nih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comresearchgate.net
The energy of the HOMO is related to the ionization potential and signifies the molecule's nucleophilicity, while the LUMO's energy is related to the electron affinity and indicates electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and stability. nih.gov A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethylphenyl ring, which can readily donate electron density. The LUMO is likely distributed across the aminopropanol (B1366323) side chain, particularly involving antibonding orbitals.
From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, providing quantitative measures of the molecule's reactive tendencies.
Interactive Table: Calculated FMO Properties and Chemical Reactivity Descriptors
Note: The following values are illustrative, based on typical DFT calculations for similar aromatic amino alcohols, as specific computational studies for this exact molecule are not available in the cited literature.
| Parameter | Formula | Illustrative Value | Description |
| EHOMO | - | -6.25 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | - | -0.85 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.40 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. nih.gov |
| Ionization Potential (I) | -EHOMO | 6.25 eV | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | 0.85 eV | The energy released when an electron is added to the molecule. |
| Global Electronegativity (χ) | (I + A) / 2 | 3.55 eV | Measures the tendency of the molecule to attract electrons. |
| Chemical Potential (μ) | -(I + A) / 2 | -3.55 eV | The escaping tendency of electrons from an equilibrium system. |
| Global Hardness (η) | (I - A) / 2 | 2.70 eV | Measures the resistance of the molecule to change its electron distribution. |
| Global Softness (S) | 1 / (2η) | 0.185 eV-1 | The reciprocal of hardness, indicating a higher reactivity. |
| Electrophilicity Index (ω) | μ² / (2η) | 2.33 eV | A measure of the molecule's ability to act as an electrophile. semanticscholar.org |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.deproteopedia.org The MEP surface is color-coded to represent different potential values. wolfram.com
Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms like oxygen and nitrogen. researchgate.netresearchgate.net
Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, especially those bonded to electronegative atoms (e.g., in -OH and -NH2 groups). researchgate.netresearchgate.net
Green Regions : Represent areas of neutral or near-zero potential, often associated with nonpolar regions like the carbon framework of the aromatic ring.
In this compound, the MEP map would show a significant negative potential (red) around the nitrogen and oxygen atoms due to their lone pairs of electrons. Conversely, the hydrogen atoms of the amino (-NH2) and hydroxyl (-OH) groups would exhibit a strong positive potential (blue), highlighting their role as hydrogen bond donors. The dimethylphenyl ring would show a mix of green and slightly negative potential (yellow/orange) due to the π-electron cloud.
Advanced Quantum Chemical Parameters and Topological Analysis
Beyond standard DFT calculations, more advanced analyses can provide deeper insights into bonding, orbital interactions, and intermolecular forces.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized, chemically intuitive Lewis-like structures (bonds and lone pairs). uni-muenchen.dewisc.edu This method provides detailed information about electron delocalization, hyperconjugative interactions, and hybridization. wisc.eduresearchgate.net
A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by second-order perturbation theory. It measures the stabilization energy (E(2)) resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. periodicodimineralogia.it Larger E(2) values indicate stronger interactions.
For this compound, significant interactions would include:
Delocalization from the lone pair of the oxygen atom (LP(O)) to the antibonding orbitals of adjacent C-C and C-H bonds (σ*).
Delocalization from the lone pair of the nitrogen atom (LP(N)) to adjacent σ* orbitals.
Interactions involving the π-orbitals of the aromatic ring and the σ* orbitals of the side chain.
Interactive Table: Illustrative NBO Analysis of Key Donor-Acceptor Interactions
Note: The following data is representative of the types of interactions and stabilization energies expected for this molecule based on NBO theory.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) O | σ* (C-C) | 3.85 | Hyperconjugation (lone pair to antibond) |
| LP (1) O | σ* (C-H) | 2.10 | Hyperconjugation (lone pair to antibond) |
| LP (1) N | σ* (C-C) | 4.50 | Hyperconjugation (lone pair to antibond) |
| LP (1) N | σ* (C-H) | 2.95 | Hyperconjugation (lone pair to antibond) |
| σ (C-H) | σ* (C-C) | 1.50 | Hyperconjugation (bond to antibond) |
| π (C=C)ring | σ* (C-C)side chain | 0.75 | π → σ* delocalization |
Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (di) and outside (de) is calculated. These distances are combined into a normalized contact distance (dnorm), which is mapped onto the surface. nih.gov
Red Spots : Indicate intermolecular contacts that are shorter than the van der Waals radii sum, highlighting strong interactions like hydrogen bonds. researchgate.netmdpi.com
Blue Spots : Represent contacts longer than the van der Waals radii sum.
White Areas : Show contacts approximately equal to the van der Waals radii sum.
For this compound, the Hirshfeld analysis would be expected to highlight the following key interactions:
O-H···N and N-H···O Hydrogen Bonds : These would appear as prominent, sharp spikes in the fingerprint plot and as distinct red regions on the dnorm surface.
H···H Contacts : Given the abundance of hydrogen atoms, these contacts would constitute the largest percentage of the surface area.
C-H···π Interactions : Contacts between the hydrogen atoms of one molecule and the aromatic ring of another would also contribute to crystal stability.
Prediction of Spectroscopic Properties (e.g., Simulated NMR, IR, UV-Vis Spectra)
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Methods based on Density Functional Theory (DFT) are commonly employed to simulate vibrational (IR) and Nuclear Magnetic Resonance (NMR) spectra. For instance, DFT calculations can predict the vibrational frequencies corresponding to specific molecular motions, which are observed in an IR spectrum. dergipark.org.tr Similarly, theoretical calculations can estimate the chemical shifts of hydrogen-1 (¹H) and carbon-13 (¹³C) nuclei, providing a simulated NMR spectrum that can be compared with experimental data. nih.gov
The prediction of electronic spectra, such as UV-Vis spectra, is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. nih.gov
Despite the availability of these robust computational techniques, no studies presenting simulated NMR, IR, or UV-Vis spectra specifically for this compound have been identified. Such research would be valuable for confirming its structure and understanding its electronic properties.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational flexibility of a molecule, revealing the different shapes it can adopt and the transitions between them. This is crucial for understanding how a molecule might interact with biological targets. nih.gov
MD simulations also explicitly model the surrounding environment, making them ideal for studying the influence of solvents on a molecule's structure and dynamics. researchgate.net By simulating a molecule in a box of water or other solvent molecules, researchers can analyze how intermolecular interactions affect conformational preferences and stability.
No published research was found that applies molecular dynamics simulations to analyze the conformational flexibility or solvent effects for this compound. Such simulations would be critical for understanding its behavior in a biological context, for example, how it behaves in an aqueous solution and how its shape might adapt to fit into a receptor's binding site.
Chemical Transformations and Derivatization Strategies of 1 Amino 3 3,4 Dimethylphenyl Propan 2 Ol
Modification of the Amino Functional Group for Research Purposes
The primary amino group in 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol is a key site for nucleophilic reactions, allowing for a wide range of derivatization strategies. These modifications are frequently employed to create analogues for research or to install protecting groups during multi-step syntheses.
Common transformations include N-alkylation, N-acylation, and the formation of sulfonamides. Reductive amination, such as the Eschweiler-Clarke reaction, can be used to introduce methyl groups, converting the primary amine into its N,N-dimethyl derivative. google.com This reaction typically involves treating the amino alcohol with formaldehyde (B43269) and formic acid. google.com
Acylation of the amino group to form amides is another fundamental transformation. This is readily achieved using acyl chlorides or anhydrides in the presence of a base. For research purposes, particularly in peptide chemistry or solid-phase synthesis, the amino group is often protected. Common protecting groups include the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups. researchgate.net The introduction of a Boc group, for instance, can be accomplished using di-tert-butyl dicarbonate (B1257347) (Boc₂O). mdpi.com These protecting groups can be selectively removed under specific conditions, allowing for further manipulation of the molecule.
Table 1: Selected Derivatization Reactions of the Amino Group
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I) | Secondary or Tertiary Amine |
| Reductive Amination | Formaldehyde, Formic Acid | N,N-dimethyl Amine |
| N-Acylation | Acyl chloride, Base | Amide |
| N-Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |
| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Boc-protected Amine |
Reactions Involving the Hydroxyl Functional Group
The secondary hydroxyl group on the propane (B168953) backbone imparts another layer of chemical reactivity to the molecule. It can participate in oxidation, esterification, and etherification reactions.
Oxidation of the secondary alcohol functionality can yield the corresponding ketone, 1-amino-3-(3,4-dimethylphenyl)propan-2-one. This transformation can be achieved using a variety of oxidizing agents, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups, such as the amine.
Esterification, the reaction of the hydroxyl group with a carboxylic acid or its derivative (like an acyl chloride or anhydride), produces an ester. These reactions are often catalyzed by an acid or base. Similarly, the hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
Table 2: Selected Reactions of the Hydroxyl Group
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Oxidation | Oxidizing agent (e.g., PCC, Swern) | Ketone |
| Esterification | Carboxylic acid, Acid catalyst | Ester |
Aromatic Ring Functionalization and Substitution Chemistry
The 3,4-dimethylphenyl ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The two methyl groups are activating and ortho-, para-directing. This directs incoming electrophiles to the positions ortho and para to them. In this specific substitution pattern, the available positions on the ring are 2, 5, and 6. The steric hindrance from the existing substituents and the side chain will influence the regiochemical outcome of these reactions.
Potential functionalization reactions include nitration, halogenation, and Friedel-Crafts reactions.
Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at position 5 or 6.
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst would result in the corresponding halogenated derivative.
Friedel-Crafts Alkylation/Acylation: The introduction of alkyl or acyl groups can be achieved using an alkyl or acyl halide with a Lewis acid catalyst like aluminum chloride.
The precise conditions for these reactions would need to be carefully controlled to avoid side reactions involving the amino and hydroxyl groups on the side chain.
Table 3: Potential Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-Amino-3-(3,4-dimethyl-X-nitrophenyl)propan-2-ol |
| Bromination | Br₂, FeBr₃ | 1-Amino-3-(X-bromo-3,4-dimethylphenyl)propan-2-ol |
Regioselective and Chemoselective Transformations of this compound
The presence of multiple functional groups in this compound makes regioselectivity and chemoselectivity critical considerations in its derivatization. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the specific position at which a reaction occurs.
Achieving selective transformations often requires the use of protecting groups. For instance, to selectively modify the hydroxyl group without interference from the more nucleophilic amino group, the amine can first be protected (e.g., as a Boc-carbamate). mdpi.com Following the reaction at the hydroxyl site, the protecting group can be removed to regenerate the free amine. This strategy allows for a controlled, stepwise modification of the molecule.
The choice of reagents and reaction conditions is paramount for chemoselectivity. For example, some oxidizing agents are selective for alcohols in the presence of amines, while others are not. Similarly, the relative reactivity of the amino and hydroxyl groups can be modulated by adjusting the pH of the reaction medium. The amino group's presence can influence the outcome of reactions, and its properties can be affected by other parts of the molecule. mdpi.com
In syntheses that might build a portion of the molecule, such as forming an aminophosphonate, regioselective ring-opening of precursors like epoxides or aziridines with appropriate nucleophiles is a key strategy. mdpi.com For example, the reaction of a suitably protected aziridine (B145994) with a nucleophile can lead to the formation of either a 2-amino or 3-amino substituted product, depending on the electronic and steric influences of the substituents. mdpi.com This highlights the importance of controlling regiochemistry in the synthesis of complex amino alcohol derivatives.
Preclinical Research on this compound Remains Undisclosed in Publicly Available Literature
Despite extensive searches of scientific databases and preclinical research literature, detailed in vitro and cellular studies characterizing the biological interactions of the chemical compound this compound are not publicly available. As a result, a comprehensive article on its specific enzyme interactions, receptor binding affinities, and structure-activity relationships, as requested, cannot be generated at this time.
The requested outline, focusing on specific preclinical data points such as enzyme-substrate analog properties, IC50 values for inhibitory potency, Ki values from radioligand displacement studies, and modulation of G-Protein Coupled Receptor (GPCR) signaling pathways, requires access to dedicated pharmacological studies. Such research would typically involve a series of targeted experiments to elucidate the compound's mechanism of action at a molecular level.
While the broader class of compounds to which this compound belongs, namely amino alcohols and phenylpropanolamine derivatives, has been the subject of considerable scientific inquiry, specific data for this particular chemical structure is not found in the reviewed literature. Scientific advancement in pharmacology relies on the publication of such detailed preclinical data to build a collective understanding of a compound's potential therapeutic effects and its interactions with biological systems.
Without access to proprietary research data or published studies, any attempt to populate the requested article sections would be speculative and would not meet the required standards of scientific accuracy. The scientific community awaits the publication of research on this compound to understand its pharmacological profile.
Biological Interactions and Mechanistic Research of 1 Amino 3 3,4 Dimethylphenyl Propan 2 Ol in Pre Clinical Models
Structure-Activity Relationship (SAR) Studies for Biological Response Optimization
Systematic Modification of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol for SAR Elucidation
No studies detailing the systematic structural modification of this compound to elucidate its structure-activity relationships (SAR) were found. Research in this area typically involves synthesizing a series of analogs by altering specific functional groups of a lead compound and assessing how these changes impact biological activity. nih.govmdpi.com For instance, modifications might include altering the substituents on the dimethylphenyl ring, changing the length or branching of the propanol (B110389) chain, or substituting the amino or hydroxyl groups to determine their importance for the compound's function. mdpi.com Without experimental data from such studies, the key structural features of this compound that are critical for its biological activity remain undetermined.
Integration of Computational Docking and Ligand-Based Design
There is no available research describing the use of computational docking or ligand-based design for this compound. Computational docking studies predict the preferred orientation of a molecule when bound to a specific protein target, providing insights into binding affinity and interaction modes. nih.govresearchgate.net Ligand-based design, which is often used when the three-dimensional structure of the target is unknown, relies on the knowledge of other molecules that bind to the target to develop a pharmacophore model. nih.govnih.gov As no specific biological target or activity has been published for this compound, no such computational studies have been performed or reported.
Metabolic Fate Investigations of this compound in In Vitro and Animal Models
No publications were identified that investigate the metabolic fate, biotransformation, or excretion of this compound in any in vitro system or preclinical animal model. Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.
Identification and Characterization of Major Metabolites
There is no information available on the metabolites of this compound. The identification of metabolites is typically carried out by incubating the compound with liver microsomes, hepatocytes, or by analyzing biological samples (such as plasma, urine, or feces) from animals administered the compound. hmdb.cahmdb.ca Common metabolic reactions for a compound with this structure could include oxidation of the aromatic methyl groups, N-deamination, or glucuronidation of the hydroxyl group, but no specific metabolites have been reported.
Elucidation of Enzymatic Pathways Responsible for Biotransformation (e.g., Cytochrome P450 involvement)
The enzymatic pathways responsible for the biotransformation of this compound have not been described in the scientific literature. The Cytochrome P450 (CYP) superfamily of enzymes, particularly isoforms like CYP3A4, are commonly involved in the phase I metabolism of many xenobiotics. nih.govhmdb.ca These enzymes often catalyze oxidation, a likely metabolic route for this compound given its structure. nih.gov However, without experimental studies using specific CYP inhibitors or recombinant enzymes, the involvement of any particular enzyme in its metabolism remains unknown.
Excretion Profile Analysis in Animal Studies (e.g., urine, bile, feces)
No animal studies detailing the excretion profile of this compound have been published. Excretion studies typically involve administering a radiolabeled version of the compound to animal models (such as rats or dogs) and measuring the amount of radioactivity eliminated in urine, feces, and sometimes bile over time. nih.gov This analysis determines the primary routes and rate of elimination of the compound and its metabolites from the body, for which no data is currently available.
Applications of 1 Amino 3 3,4 Dimethylphenyl Propan 2 Ol As a Versatile Building Block in Organic Synthesis
Utilization in Asymmetric Synthesis of Complex Molecules
Asymmetric synthesis, which aims to create specific stereoisomers of chiral molecules, is fundamental to the production of pharmaceuticals and other bioactive compounds. Chiral β-amino alcohols are valuable precursors in this field, serving dual roles as both chiral auxiliaries and as backbones for chiral ligands. researchgate.netresearchgate.net
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary is later removed, having imparted its chirality to the product. Amino alcohols are frequently used to form chiral auxiliaries, such as oxazolidinones, which can direct reactions like stereoselective alkylations and aldol (B89426) reactions. wikipedia.org
For instance, a compound like 1-amino-3-(3,4-dimethylphenyl)propan-2-ol could theoretically be converted into an oxazolidinone or a similar heterocyclic structure. This new chiral entity could then be attached to a prochiral substrate, such as a carboxylic acid derivative. The steric bulk of the auxiliary, influenced by the 3,4-dimethylphenyl group, would then guide the approach of incoming reagents to one face of the molecule, resulting in a highly diastereoselective transformation. After the reaction, the auxiliary can be cleaved and recovered for reuse. This general strategy is widely employed with other amino alcohols like (S)-phenylalaninol.
Table 1: Examples of Stereoselective Reactions Using Amino Alcohol-Derived Chiral Auxiliaries
| Chiral Auxiliary Type | Reaction Type | Substrate | Reagent | Typical Diastereoselectivity |
| Oxazolidinone | Aldol Reaction | Acyl Imide | Aldehyde | >95% de |
| Indoline-based | Alkylation | Hydrazone | Organolithium | >99% de nih.gov |
| Pseudoephedrine Amide | Alkylation | Amide Enolate | Alkyl Halide | High |
The amino and hydroxyl groups of this compound are ideal for conversion into multidentate ligands capable of coordinating with transition metals. For example, condensation of the primary amine with a salicylaldehyde (B1680747) derivative would produce a tridentate Schiff base ligand. Such ligands can form stable, chiral complexes with metals like copper(II) and nickel(II). nih.gov
These chiral metal complexes are effective catalysts for a wide range of asymmetric transformations, including alkylations, cyclopropanations, and cross-coupling reactions. nih.govmdpi.com The stereochemical outcome of these reactions is dictated by the chiral environment created by the ligand around the metal center. The 3,4-dimethylphenyl group would play a crucial role in defining the shape and electronic properties of the catalyst's active site, thereby influencing enantioselectivity. The use of transition metal complexes with ligands derived from amino acids and related structures is a cornerstone of modern catalytic asymmetric synthesis. mdpi.comresearchgate.net
Table 2: Potential Metal-Catalyzed Reactions with Amino Alcohol-Derived Ligands
| Ligand Type | Metal | Reaction | Substrate | Product Type |
| Salen-type (from amino alcohol) | Cu(II), Ni(II) | Phase Transfer Alkylation | Amino Acid Ester | α,α-Disubstituted Amino Acid nih.gov |
| N,O-Bidentate | Rh(I) | Asymmetric Hydrogenation | Prochiral Ketone | Chiral Alcohol researchgate.net |
| Proline-derived | Pd(II) | Oxidative Cross-Coupling | Phenylboronic Acid, Olefin | Chiral Arylated Compound mdpi.com |
Role in the Design and Synthesis of Research Probes and Tool Compounds
Research probes are molecules designed to study biological processes by interacting with specific targets like proteins or enzymes. Chiral building blocks are essential for creating probes that can differentiate between the stereospecific binding sites of biological macromolecules. The this compound scaffold contains two key functional handles—the amino and hydroxyl groups—that can be selectively modified.
For example, the primary amine could be acylated to introduce a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety), while the hydroxyl group could be converted into a reactive group for covalent labeling of a target protein. Alternatively, the scaffold could be elaborated into a more complex molecule designed to mimic a natural ligand, with the 3,4-dimethylphenyl group occupying a hydrophobic pocket in a protein's active site. The synthesis of unnatural amino acids, which can be incorporated into peptides to probe protein structure and function, is a related area where such building blocks are valuable. researchgate.net
Contributions to Structure-Activity Relationship Studies in Medicinal Chemistry Research
Structure-activity relationship (SAR) studies are a critical component of drug discovery, where systematic modifications are made to a lead compound to understand how its chemical structure relates to its biological activity. nih.gov The goal is to optimize potency, selectivity, and pharmacokinetic properties.
The this compound structure represents a distinct chemical scaffold that can be systematically modified for SAR studies. The 3,4-dimethylphenyl group is a key point for diversification; analogues could be synthesized with different substitution patterns on the aromatic ring (e.g., electron-withdrawing or electron-donating groups, or different alkyl groups) to probe interactions with a biological target. Furthermore, the amino and alcohol functionalities can be derivatized to create small libraries of amides, esters, or ethers. Evaluating the biological activity of these analogues allows medicinal chemists to build a detailed understanding of the pharmacophore, guiding the design of more effective therapeutic agents. nih.gov The β-amino alcohol motif itself is present in many biologically active compounds, including β-blockers. researchgate.net
Table 3: Hypothetical Modifications for a Structure-Activity Relationship (SAR) Study
| Modification Site | Original Group | Example Modifications | Rationale for Modification |
| Aromatic Ring | 3,4-Dimethyl | 4-Chloro, 4-Methoxy, 3,5-Difluoro | Probe electronic and steric effects in a binding pocket. |
| Amino Group | -NH₂ | -NH-Acetyl, -NH-Methyl, -N(CH₃)₂ | Alter hydrogen bonding capacity and basicity. |
| Hydroxyl Group | -OH | -O-Methyl, -O-Acetyl | Modify polarity and hydrogen bonding ability. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
